Cas no 19692-00-3 (3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid)

3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid structure
19692-00-3 structure
Product Name:3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid
CAS No:19692-00-3
Molecular Formula:C7H8N2O3S
Molecular Weight:200.21502
CID:236439
PubChem ID:255363

3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid Properties

Names and Identifiers

    • 4-Oxo-4-(thiazol-2-ylamino)butanoic acid
    • 3-(1,3-thiazol-2-ylcarbamoyl)propanoic acid
    • 4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid
    • Butanoicacid, 4-oxo-4-(2-thiazolylamino)-
    • N-Thiazol-2-ylsuccinamic acid
    • 2-(3-Carboxypropionylamino)thiazole
    • 3-(N-(1,3-thiazol-2-yl)carbamoyl)propanoic acid
    • AC1L5S8N
    • AC1Q5NY8
    • N-< Thiazolyl-(2)> bernsteinsaeuremonoamid
    • NSC80809
    • N-thiazol-2-yl-succinamic acid
    • N-Thiazol-2-yl-succinamidsaeure
    • Oprea1_057043
    • SureCN6252746
    • 3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid
    • HMS1769A01
    • 4-oxo-4-(thiazol-2-ylamino)butanoicacid
    • SCHEMBL6252743
    • IFLab1_000192
    • EN300-38853
    • 4-oxo-4-[(2E)-1,3-thiazol-2(3H)-ylideneamino]butanoic acid
    • CCG-40389
    • CS-0248031
    • NSC-80809
    • N-(2-THIAZOLYL)SUCCINAMIC ACID
    • Butanoicacid,4-oxo-4-(2-thiazolylamino)-
    • Oprea1_497240
    • J-012730
    • SR-01000313675-1
    • AKOS003616095
    • IDI1_008411
    • AKOS000300976
    • DTXSID60292202
    • SDCCGMLS-0065441.P001
    • HMS1412I16
    • Oprea1_526854
    • n-(2-thiazolyl) succinamic acid
    • F0017-0486
    • 19692-00-3
    • SR-01000313675
    • Z56759043
    • STK293181
    • G33952
    • MDL: N168298
    • InChIKey: SVMGZMBKMJRZLI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10)
    • SMILES: O=C(O)CCC(NC1=NC=CS1)=O

Computed Properties

  • Exact Mass: 200.02564
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 200.026
  • Heavy Atom Count: 13
  • Complexity: 210
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • LogP: 1.01940
  • PSA: 79.29
  • Refractive Index: 1.639
  • Boiling Point: 417.4°Cat760mmHg
  • Melting Point: 257-259 °C
  • Vapor Pressure: Not available
  • Flash Point: 206.3°C
  • Density: 1.507

3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00B7GC-50mg
3-(1,3-thiazol-2-ylcarbamoyl)propanoic acid
19692-00-3 95%
50mg
$105.00 2025-02-25
A2B Chem LLC
AF22076-50mg
4-Oxo-4-(thiazol-2-ylamino)butanoic acid
19692-00-3 95%
50mg
$80.00 2024-04-20
Aaron
AR00B7OO-50mg
3-(1,3-thiazol-2-ylcarbamoyl)propanoic acid
19692-00-3 95%
50mg
$83.00 2025-01-23
Chemenu
CM303881-1g
4-Oxo-4-(thiazol-2-ylamino)butanoic acid
19692-00-3 95%
1g
$323 2022-12-28
Enamine
EN300-38853-0.05g
3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid
19692-00-3 95.0%
0.05g
$42.0 2025-03-16
Life Chemicals
F0017-0486-0.25g
3-[(1,3-thiazol-2-yl)carbamoyl]propanoic acid
19692-00-3 95%+
0.25g
$196.0 2023-09-07
TRC
B704020-50mg
3-[(1,3-thiazol-2-yl)carbamoyl]propanoic Acid
19692-00-3
50mg
$ 50.00 2022-06-06

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